8-Methoxy-2,4-dimethyloct-3-ene

Fragrance volatility Formulation safety Distillation separation

8‑Methoxy‑2,4‑dimethyloct‑3‑ene is a C11 acyclic alkene‑ether, formally (E)‑8‑methoxy‑2,4‑dimethyloct‑3‑ene, with a molecular weight of 170.29 g mol⁻¹. Its structure features an isolated trisubstituted double bond conjugated with a methyl branch at C‑4 and a terminal methoxy group, placing it in the methoxy‑dimethyloctene isomer family that is widely exploited in fragrance and specialty chemical intermediate applications.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 93892-48-9
Cat. No. B12646657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2,4-dimethyloct-3-ene
CAS93892-48-9
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCC(C)C=C(C)CCCCOC
InChIInChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h9-10H,5-8H2,1-4H3/b11-9+
InChIKeyZIBNNFGZMSQJND-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8‑Methoxy‑2,4‑dimethyloct‑3‑ene (CAS 93892‑48‑9): Core Identity and Procurement Context


8‑Methoxy‑2,4‑dimethyloct‑3‑ene is a C11 acyclic alkene‑ether, formally (E)‑8‑methoxy‑2,4‑dimethyloct‑3‑ene, with a molecular weight of 170.29 g mol⁻¹ [1]. Its structure features an isolated trisubstituted double bond conjugated with a methyl branch at C‑4 and a terminal methoxy group, placing it in the methoxy‑dimethyloctene isomer family that is widely exploited in fragrance and specialty chemical intermediate applications . Procurement records indicate availability in multi‑kilogram quantities at technical grades ≥95 % .

Why Generic Substitution of 8‑Methoxy‑2,4‑dimethyloct‑3‑ene Fails in Fragrance and Intermediate Applications


The methoxy‑dimethyloctene isomer space is exceptionally sensitive to double‑bond position and methyl‑branch topology; seemingly minor regioisomeric shifts produce measurable differences in boiling point, flash point, hydrophobicity (log P), and organoleptic profile that directly affect formulation volatility, safety classification, and downstream synthetic reactivity [1]. Consequently, procurement of an unspecified “C11H22O methoxy‑octene” without controlling the 2,4‑dimethyl‑3‑ene substitution pattern risks introducing a functionally non‑equivalent material, as documented for the closely related 7‑methoxy‑3,7‑dimethyloct‑1‑ene, which differs by ≈12 °C in boiling point and 7 °C in flash point [2].

Quantitative Differentiation Evidence for 8‑Methoxy‑2,4‑dimethyloct‑3‑ene (CAS 93892‑48‑9)


Comparative Boiling Point and Volatility Profile vs. 7‑Methoxy‑3,7‑dimethyloct‑1‑ene

8‑Methoxy‑2,4‑dimethyloct‑3‑ene (target) exhibits a predicted normal boiling point of 215.2 °C at 760 mmHg [1], which is approximately 12 °C higher than that of the terminal‑olefin isomer 7‑methoxy‑3,7‑dimethyloct‑1‑ene (204 °C, EPI Suite estimate) [2]. The higher boiling point arises because the internal, trisubstituted double bond of the target compound increases molecular polarizability and London dispersion forces relative to the terminal double bond of the comparator.

Fragrance volatility Formulation safety Distillation separation

Flash‑Point Differential and Handling Classification vs. 7‑Methoxy‑3,7‑dimethyloct‑1‑ene

The flash point of 8‑methoxy‑2,4‑dimethyloct‑3‑ene is 70.4 °C [1], while the comparator 7‑methoxy‑3,7‑dimethyloct‑1‑ene has a flash point of 63.2 °C [2]. The 7.2 °C increase places the target compound above the 65 °C threshold for certain transport exemptions, potentially reducing storage and shipping restrictions compared with the more volatile isomer.

Transport safety GHS classification Flammability

Hydrophobicity (XLogP3‑AA) and Biophase Partitioning vs. Regioisomeric Analogs

The calculated XLogP3‑AA of 8‑methoxy‑2,4‑dimethyloct‑3‑ene is 3.5 [1], whereas the RIFM safety assessment reports a log Kow of 4.17 for 7‑methoxy‑3,7‑dimethyloct‑1‑ene [2]. The ≈0.67‑unit difference, though derived from two computational models (XLogP3 vs. EPI Suite), reflects the structural impact of double‑bond position on lipophilicity, which can influence skin permeation, bioaccumulation potential, and formulation partitioning.

Lipophilicity Environmental fate Formulation compatibility

E‑Stereochemical Purity and Isomeric Stability vs. Citronellyl Methyl Ether (8‑Methoxy‑2,6‑dimethyloct‑2‑ene)

The target compound is defined as the (E)‑isomer (SMILES: CC(C)/C=C(\C)/CCCCOC) [1], whereas the commodity fragrance ingredient citronellyl methyl ether (8‑methoxy‑2,6‑dimethyloct‑2‑ene, CAS 55915‑70‑3) lacks specified stereochemistry and is typically supplied as a mixture of E/Z isomers . This stereochemical definition is critical for olfactory consistency and synthetic reproducibility in chiral intermediate chemistry.

Stereochemistry Olfactory quality Synthetic reproducibility

Rotatable Bond Count and Conformational Flexibility vs. trans‑8‑Methoxy‑p‑menthane

The target compound possesses 6 rotatable bonds (PubChem) [1], whereas the cyclic ether analog trans‑8‑Methoxy‑p‑menthane (CAS 82395‑74‑2) is conformationally restricted with only 2 rotatable bonds . Higher conformational flexibility can enhance solubility in non‑polar media and influence olfactory tenacity, but may reduce target selectivity in receptor‑based applications.

Conformational analysis Molecular recognition QSAR modeling

Availability in Defined Purity Grades vs. Generic Methoxy‑octene Blends

Commercial sourcing data indicate that 8‑methoxy‑2,4‑dimethyloct‑3‑ene is available at 95 % and 99 % purity in packaging from 0.1 kg to 1000 kg , whereas structural analogs such as 8‑methoxy‑2,6‑dimethyloct‑2‑ene are frequently offered only as technical‑grade mixtures without certified purity . This documented purity specification enables accurate stoichiometric calculations and minimizes side‑product formation in multi‑step syntheses.

Procurement assurance Quality control Synthetic reliability

Prioritized Application Scenarios for 8‑Methoxy‑2,4‑dimethyloct‑3‑ene (CAS 93892‑48‑9)


Replacement of 7‑Methoxy‑3,7‑dimethyloct‑1‑ene in Fragrance Formulations Requiring Reduced Volatility

When a fragrance formulation must shift to a less‑volatile ether component to meet headspace‑concentration targets or reduce flammable‑liquid classification, 8‑methoxy‑2,4‑dimethyloct‑3‑ene offers a predicted boiling point ≈12 °C higher [1] and a flash point ≈7 °C higher [2] than 7‑methoxy‑3,7‑dimethyloct‑1‑ene, making it a direct drop‑in replacement for lowering evaporation rate without altering the overall C11H22O ether character.

Stereodefined Intermediate for Chiral Synthesis or Olfactory Consistency

For synthetic routes requiring a single (E)‑configured alkene intermediate, the specified (E)‑8‑methoxy‑2,4‑dimethyloct‑3‑ene eliminates the need for isomer separation and ensures reproducible reactivity [1]. In fragrance compounding, the defined stereochemistry provides a consistent olfactory profile, avoiding the batch‑to‑batch variation inherent in citronellyl methyl ether mixtures [2].

QSAR and Environmental Fate Studies Across the Methoxy‑dimethyloctene Series

The computed XLogP3‑AA of 3.5 for the target compound fills a data gap in the methoxy‑dimethyloctene series, where the terminal‑olefin isomer shows log Kow ≈4.17 and the cyclic analog trans‑8‑Methoxy‑p‑menthane shows log P ≈3.24 [1]. Researchers building quantitative structure–property relationship (QSPR) models for fragrance ingredient environmental partitioning can use this data point to improve predictive accuracy [2].

Preparative Distillation and Large‑Scale Solvent‑Recovery Optimization

The boiling point of 215.2 °C (760 mmHg) [1] is sufficiently differentiated from common process solvents (e.g., toluene, bp 110.6 °C) and from the cyclic analog trans‑8‑Methoxy‑p‑menthane (bp ≈195 °C) to permit fractional distillation without azeotropic interference, facilitating solvent‑swap steps in kilogram‑scale intermediate manufacture [2].

Quote Request

Request a Quote for 8-Methoxy-2,4-dimethyloct-3-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.